molecular formula C10H16O2 B162929 1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- CAS No. 1727-75-9

1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl-

Cat. No.: B162929
CAS No.: 1727-75-9
M. Wt: 168.23 g/mol
InChI Key: RYUSIXWROTZULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1727-75-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2,3,3-trimethylcyclopenten-1-yl)acetic acid

InChI

InChI=1S/C10H16O2/c1-7-8(6-9(11)12)4-5-10(7,2)3/h4-6H2,1-3H3,(H,11,12)

InChI Key

RYUSIXWROTZULH-UHFFFAOYSA-N

SMILES

CC1=C(CCC1(C)C)CC(=O)O

Canonical SMILES

CC1=C(CCC1(C)C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was made of β-campholenic aldehyde (150 g) in acetone (2 liters) and cooled to 0° C. Oxidizing agent was prepared from 169 ml conc. sulfuric acid, 736 ml water and 292 g of sodium dichromate (Na2Cr2O7.2H2O). The reagent (375 ml) was added to the solution at 0° C. over a period of 30 minutes. After an additional 15 minutes at 0° C. the acetone was removed by decantation and the residual chromium salts were washed with an additional 200 ml acetone. The combined acetone solution was concentrated, the residue taken up in 10% aqueous sodium hydroxide (1 liter) and the solution washed with CH2Cl2 (2×1 liter). The aqueous phase was acidified with 25% sulfuric acid followed by extraction with CH2Cl2 (2×1 liter). Concentration of the dried CH2Cl2 solution yielded an oil (73 g) which was distilled under reduced pressure to give 53 g of a yellowish liquid; bp 102° C. @ 1.1 mm Hg; crystallized upon standing; analysis: (CW 20M fused silica column, 190° C.) 96% β-campholenic acid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step Two
Name
Quantity
736 mL
Type
reactant
Reaction Step Two
Quantity
292 g
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
375 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Name

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